Cyclohexanone-2,2,6,6-d4 chemical properties and structure
Cyclohexanone-2,2,6,6-d4 chemical properties and structure
An In-depth Technical Guide to Cyclohexanone-2,2,6,6-d4
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Cyclohexanone-2,2,6,6-d4, a deuterated isotopologue of cyclohexanone. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in mass spectrometry, for mechanistic studies, and in metabolic fate studies.
Core Chemical Properties
Cyclohexanone-2,2,6,6-d4 is a colorless liquid with an odor similar to acetone.[1] Its physical and chemical properties are summarized in the table below. The primary distinction from its non-deuterated analogue is its increased molecular weight due to the presence of four deuterium atoms at the alpha positions to the carbonyl group.[2]
| Property | Value | Source |
| Molecular Formula | C₆D₄H₆O | [2][3] |
| Molecular Weight | 102.17 g/mol | [3][4] |
| CAS Number | 1006-03-7 | [3][4] |
| Appearance | Colorless, oily liquid | [1] |
| Boiling Point | 153 °C (lit.) | [3] |
| Melting Point | -47 °C (lit.) | [3] |
| Density | 0.986 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.449 (lit.) | [3] |
| Flash Point | 44 °C (111.2 °F) - closed cup | [2][3] |
| Isotopic Purity | ≥98 atom % D | [2][3] |
| Chemical Purity | ≥99% (CP) | [3] |
Chemical Structure
The molecular structure of Cyclohexanone-2,2,6,6-d4 consists of a six-membered carbon ring containing a ketone functional group. The deuterium atoms are specifically located at the 2 and 6 positions, which are the carbon atoms immediately adjacent to the carbonyl group.
Caption: 2D structure of Cyclohexanone-2,2,6,6-d4.
Experimental Protocols and Spectral Data
The characterization of Cyclohexanone-2,2,6,6-d4 relies on standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For cyclohexanone, a prominent peak is the C=O stretch, which is characteristic of ketones.[5]
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Methodology: A typical procedure involves obtaining a liquid phase or Attenuated Total Reflectance (ATR) IR spectrum.[4] The sample is applied directly to the ATR crystal or placed between salt plates for transmission analysis. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
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Expected Spectrum: The IR spectrum of cyclohexanone shows a strong, sharp absorption band around 1710-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.[1][5] Other significant peaks include C-H stretching and bending vibrations. For the deuterated analogue, C-D stretching vibrations would be expected around 2100-2200 cm⁻¹, which is a region typically clear of other strong absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
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¹H NMR: In the proton NMR spectrum of the non-deuterated cyclohexanone, signals for the alpha, beta, and gamma protons appear at distinct chemical shifts. For Cyclohexanone-2,2,6,6-d4, the signals corresponding to the alpha-protons (at positions 2 and 6) would be absent due to the substitution with deuterium.
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¹³C NMR: The carbon-13 NMR spectrum would show signals for the different carbon atoms in the ring. The carbons at positions 2 and 6, being bonded to deuterium, would exhibit a triplet multiplicity due to C-D coupling and would be shifted slightly upfield compared to the non-deuterated compound.
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Methodology: A sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
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Methodology: For a volatile compound like Cyclohexanone-2,2,6,6-d4, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[4] The sample is injected into a gas chromatograph for separation and then introduced into the mass spectrometer, where it is ionized (typically by electron ionization).
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Expected Spectrum: The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the deuterated molecule (m/z = 102). This is a mass shift of +4 compared to unlabeled cyclohexanone (m/z = 98).[2][7] The fragmentation pattern will be characteristic of the cyclohexanone ring structure, and analysis of the fragment ions can confirm the location of the deuterium labels.
Synthesis
While detailed, step-by-step synthesis protocols for Cyclohexanone-2,2,6,6-d4 are proprietary to commercial suppliers, the general approach involves the deuteration of cyclohexanone. This can be achieved through methods such as acid or base-catalyzed exchange of the alpha-protons with a deuterium source, like deuterium oxide (D₂O). The synthesis of non-deuterated cyclohexanone is commonly performed by the oxidation of cyclohexanol.[8][9]
Biological Activity and Signaling Pathways
Currently, there is no documented evidence of specific signaling pathways or significant biological activities for Cyclohexanone-2,2,6,6-d4 itself. Its primary utility is as a labeled internal standard or a tool in metabolic and mechanistic studies of other compounds, where its chemical behavior mimics the unlabeled analogue, but its mass allows for clear differentiation in mass spectrometric analyses.
Safety and Handling
Cyclohexanone-2,2,6,6-d4 is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from ignition sources.[10]
References
- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. Cyclohexanone-2,2,6,6-d4 D 98atom 1006-03-7 [sigmaaldrich.com]
- 3. Cyclohexanone-2,2,6,6-d4 D 98atom 1006-03-7 [sigmaaldrich.com]
- 4. Cyclohexanone-2,2,6,6-d4 | C6H10O | CID 12998634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclohexanone (2,2,6,6-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
